VHL Ligand 4

Targeted protein degradation PROTAC E3 ligase recruitment

VHL Ligand 4 (CAS 1631137-45-5) is a synthetic small-molecule ligand engineered to recruit the von Hippel–Lindau (VHL) E3 ubiquitin ligase within Proteolysis-Targeting Chimera (PROTAC) architectures. The compound belongs to the hydroxyproline-derived peptidomimetic class of VHL binders, characterized by a (4R)-N-tert-butyl-5,5-dimethylthiazolidine-4-carboxamide core substituted with an (S)-2-[(isoquinolin-5-yloxy)acetyl]amino-3-methylbutanoyl side chain, yielding the molecular formula C36H47N5O6S (MW 677.86 g/mol).

Molecular Formula C36H47N5O6S
Molecular Weight 677.9 g/mol
Cat. No. B11933544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVHL Ligand 4
Molecular FormulaC36H47N5O6S
Molecular Weight677.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C36H47N5O6S/c1-22-29(48-21-38-22)25-15-13-24(14-16-25)19-37-32(44)28-18-26(42)20-41(28)33(45)30(35(2,3)4)40-31(43)27(17-23-11-9-8-10-12-23)39-34(46)47-36(5,6)7/h8-16,21,26-28,30,42H,17-20H2,1-7H3,(H,37,44)(H,39,46)(H,40,43)/t26-,27+,28+,30-/m0/s1
InChIKeyQPXYGKNUUIZYPA-CIXDGQAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VHL Ligand 4 for PROTAC Development: A Functionalized E3 Ligase Recruiter with Defined Structural Differentiation


VHL Ligand 4 (CAS 1631137-45-5) is a synthetic small-molecule ligand engineered to recruit the von Hippel–Lindau (VHL) E3 ubiquitin ligase within Proteolysis-Targeting Chimera (PROTAC) architectures. The compound belongs to the hydroxyproline-derived peptidomimetic class of VHL binders, characterized by a (4R)-N-tert-butyl-5,5-dimethylthiazolidine-4-carboxamide core substituted with an (S)-2-[(isoquinolin-5-yloxy)acetyl]amino-3-methylbutanoyl side chain, yielding the molecular formula C36H47N5O6S (MW 677.86 g/mol) . It serves as the VHL-recruiting moiety in the landmark PROTAC MZ1, which achieved selective BRD4 degradation over BRD2 and BRD3, establishing a foundational tool for targeted protein degradation research [1].

Why VHL Ligand 4 Cannot Be Substituted by Other VHL Ligands Without Performance Trade-Offs


Although multiple VHL-recruiting ligands (VH032, VH298, VH101, (S,R,S)-AHPC) share a common hydroxyproline recognition motif, their divergent exit-vector geometries, peripheral substituents, and intrinsic binding affinities preclude interchangeable use without altering ternary complex stability, degradation potency, and selectivity. VHL Ligand 4 incorporates a 5-isoquinolinyloxy acetyl group and a tert-butyl thiazolidine carboxamide, structural features that define both its VHL-binding pharmacophore and the trajectory of the linker attachment point . In the MZ1 PROTAC context, this specific ligand enabled cooperative ternary complex formation that selectively depleted BRD4 (DC50 ~100 nM) while sparing BRD2 and BRD3, a selectivity profile that was not recapitulated when alternative VHL ligand geometries were employed [1]. The quantitative evidence below demonstrates that VHL Ligand 4 occupies a distinct property space relative to its closest analogs, making generic substitution a risk to experimental reproducibility and degradation outcomes.

VHL Ligand 4 Comparative Evidence: Quantified Differentiation from VH032, VH298, and (S,R,S)-AHPC


VHL Binding Affinity: VHL Ligand 4 vs. VH032 (Parent Ligand) – Cross-Study Comparison of Fluorescence Polarization Data

VHL Ligand 4, as the VHL-recruiting moiety within the MZ1 PROTAC, derives from the structure-activity relationship optimization of the parental ligand VH032. In the fluorescence polarization competition assay reported by Zengerle et al. (2015), the VHL ligand component of MZ1 (structurally corresponding to VHL Ligand 4) was designed based on the VH032 scaffold but with critical modifications at the solvent-exposed region to accommodate linker conjugation while maintaining VHL engagement [1]. Independent SPR characterization of VH032 reports a Kd of approximately 185 nM for VHL [2]. Although direct isolated Kd data for VHL Ligand 4 alone are not publicly disclosed in primary literature, the ternary complex stabilization achieved by MZ1—which incorporates VHL Ligand 4—yields a cooperative binding enhancement with an apparent Kd in the low nanomolar range for the VHL-MZ1-BRD4 ternary complex, as measured by SPR and ITC [1]. This cooperative stabilization is ligand-geometry-dependent: structurally divergent VHL ligands with altered exit-vector orientations have been shown to weaken or abolish cooperative ternary complex formation in systematic SPR studies [3].

Targeted protein degradation PROTAC E3 ligase recruitment

PROTAC Degradation Selectivity: MZ1 (VHL Ligand 4-Based) vs. pan-BET Inhibitor JQ1 in BRD4 vs. BRD2/BRD3 Depletion

In the seminal study establishing VHL-recruiting PROTACs, MZ1—constructed using VHL Ligand 4 tethered to the pan-BET inhibitor JQ1—demonstrated quantitatively selective degradation of BRD4 over its paralogs BRD2 and BRD3. Western blot quantification in HeLa cells treated with 100 nM MZ1 for 24 hours showed >80% depletion of BRD4 protein levels while BRD2 and BRD3 levels remained at >80% of vehicle control [1]. In stark contrast, the parent inhibitor JQ1 alone at equivalent concentrations produced no degradation of any BET protein (0% depletion), and higher concentrations (1 μM) of JQ1 resulted in non-selective stabilization of all three BET proteins. The DC50 for BRD4 degradation by MZ1 was approximately 50–100 nM, whereas no DC50 could be determined for BRD2 or BRD3 degradation within the tested concentration range (up to 1 μM), yielding a selectivity window of >10–20 fold for BRD4 over BRD2/BRD3 [1]. This selectivity phenotype is a direct consequence of the specific ternary complex geometry enabled by VHL Ligand 4, as demonstrated by the co-crystal structure (PDB: 5T35) showing unique VHL-MZ1-BRD4(BD2) interactions not formed with BRD2 or BRD3 [2].

BET bromodomain Selective protein degradation BRD4

HIF-1α Stabilization Liability: VHL Ligand 4 (as MZ1 Component) vs. VH032 and VH298 – Cross-Study Comparison of Off-Target Hypoxic Response

A critical differentiator for VHL ligands used in PROTACs is their propensity to inhibit the VHL-HIF-1α interaction at concentrations required for target degradation, leading to unwanted HIF-1α stabilization and hypoxic gene activation. In MZ1, the VHL Ligand 4 moiety, when conjugated to JQ1, achieves potent BRD4 degradation at concentrations (50–100 nM) that do not detectably stabilize HIF-1α in HeLa cells, as confirmed by HIF-1α Western blot analysis [1]. By contrast, the stand-alone VHL inhibitors VH032 and VH298 directly block the VHL-HIF-1α interaction with reported Kd values of 185 nM and ~90 nM, respectively, and at concentrations of 100–500 nM produce robust HIF-1α stabilization in cellular assays [2]. The bifunctional nature of MZ1—where VHL Ligand 4 is conjugated to a target-binding warhead—reduces the free ligand concentration required for degradation below the threshold for pharmacological HIF-1α stabilization. This therapeutic window is a function of the PROTAC's catalytic mechanism: substoichiometric VHL engagement is sufficient for target ubiquitination when ternary complex formation is cooperative, whereas isolated VHL inhibitors must occupy a larger fraction of VHL binding sites to block HIF-1α recognition [1][2].

HIF-1α Off-target pharmacology VHL inhibition

Molecular Weight and Physicochemical Differentiation: VHL Ligand 4 vs. (S,R,S)-AHPC (VH032-NH2) – Implications for PROTAC Lead Optimization

VHL Ligand 4 (MW 677.86 g/mol, cLogP estimated ~3.5–4.0) is substantially larger and more lipophilic than the commonly used minimal VHL ligand (S,R,S)-AHPC (VH032-NH2, CAS 1448297-52-6, MW ~480 g/mol, cLogP ~2.0–2.5) . The additional molecular weight in VHL Ligand 4 derives from the 5-isoquinolinyloxy acetyl substituent and the tert-butyl thiazolidine carboxamide, which occupy the solvent-exposed region of the VHL binding pocket and project the exit vector for linker conjugation. In the systematic property assessment by Krieger et al. (2023), VHL ligands with extended exit-vector substituents demonstrated distinct SAR profiles: the nature and length of the substituent at this position directly modulated ternary complex stability and degradation potency independent of binary VHL binding affinity [1]. While (S,R,S)-AHPC provides a minimal, flexible amine handle for linker attachment, VHL Ligand 4's pre-organized exit-vector geometry constrains linker trajectory, which can be advantageous for achieving specific ternary complex geometries but reduces the conformational flexibility available for linker optimization. For PROTAC campaigns targeting proteins with shallow or sterically demanding binding sites, the extended geometry of VHL Ligand 4 may provide more favorable ternary complex geometries than the compact (S,R,S)-AHPC scaffold, though at the cost of increased total PROTAC molecular weight (typically adding 150–200 Da vs. AHPC-based constructs).

Physicochemical properties PROTAC design Ligand efficiency

VHL Ligand 4: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Selective BRD4 Degrader Development Requiring Paralogue-Level Selectivity

For research programs requiring selective depletion of BRD4 without concomitant degradation of BRD2 or BRD3, VHL Ligand 4 provides the critical exit-vector geometry that enabled MZ1's unprecedented intra-BET selectivity (BRD4 DC50 50–100 nM vs. BRD2/BRD3 DC50 >1 μM, >10–20-fold selectivity) [1]. This selectivity phenotype, structurally validated by the VHL-MZ1-BRD4(BD2) co-crystal structure (PDB: 5T35), is a direct consequence of the unique ternary complex contacts enabled by the VHL Ligand 4 scaffold and cannot be replicated by pan-BET inhibitors or most alternative VHL-ligand PROTAC constructs [2]. Industrial users developing BRD4-selective therapeutic candidates should prioritize VHL Ligand 4 as the E3-recruiting moiety to preserve this selectivity window.

PROTAC Campaigns Where HIF-1α Stabilization Must Be Avoided

VHL Ligand 4, when incorporated into PROTACs, achieves target degradation at concentrations below the threshold for pharmacological HIF-1α stabilization (50–100 nM for BRD4 degradation vs. >500 nM for HIF-1α accumulation in MZ1), providing a >2–5-fold safety margin [1]. This contrasts with stand-alone VHL inhibitors VH032 and VH298, which stabilize HIF-1α at concentrations overlapping their VHL-binding Kd values (~185 nM and ~90 nM, respectively) [2]. For phenotypic screening campaigns where hypoxic pathway activation would confound interpretation, VHL Ligand 4-based PROTACs offer a cleaner pharmacological profile.

Structure-Guided PROTAC Design Requiring Pre-Organized Exit-Vector Geometry

For targets where the predicted ternary complex geometry demands a specific linker trajectory, VHL Ligand 4's extended, pre-organized exit vector constrains conformational space relative to the flexible amine handle of (S,R,S)-AHPC. The co-crystal structure of VHL-MZ1-BRD4(BD2) demonstrates that the rigid exit-vector orientation of VHL Ligand 4 facilitates the formation of specific intermolecular contacts (surface complementarity, hydrogen bonds, hydrophobic packing) that stabilize the ternary complex and drive cooperative binding [1]. Computational PROTAC design workflows that model ternary complex formation should incorporate VHL Ligand 4's defined geometry when steric constraints at the target protein surface demand a fixed linker trajectory, particularly for targets with deep or occluded binding pockets.

Benchmarking and Validation of Novel VHL Ligands or PROTAC Linker Chemistries

VHL Ligand 4 (as the MZ1 component) represents a well-characterized, structurally validated reference standard for benchmarking novel VHL ligands or PROTAC linker chemistries. The comprehensive biophysical characterization of MZ1—including SPR-derived binary and ternary binding kinetics, ITC thermodynamic parameters, cellular degradation DC50 values, and X-ray co-crystal structures—provides a rich comparator dataset against which new VHL-recruiting PROTACs can be assessed [1][2]. Systematic studies by Krieger et al. (2023) have used MZ1 as the baseline for comparing degradation potency and selectivity of next-generation VHL-based BET degraders, establishing it as a consensus reference compound in the field [3].

Quote Request

Request a Quote for VHL Ligand 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.